The synthesis of 2-{4-[1-(2-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt) is described in several publications. [, , , ] The general synthetic route involves a multistep process starting from commercially available reagents.
A key step involves the synthesis of 1-allyl-trans-2,5-dimethylpiperazine, which can be obtained through optical resolution of its racemate using camphoric acids. [] The absolute configuration of (+)-1-allyl-trans-2,5-dimethylpiperazine is determined to be 2S,5R by X-ray analysis of its salt with (+)-camphoric acid. [] Subsequent steps involve the coupling of this piperazine derivative with various intermediates to construct the final molecule.
The final step involves the formation of the ethanedioate salt, which can be achieved by treating the free base form of the compound with oxalic acid in a suitable solvent. []
The molecular structure of 2-{4-[1-(2-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt) has been confirmed by X-ray crystallography. [] The piperazine ring adopts a chair conformation, and the absolute stereochemistry of the key chiral centers has been established.
Detailed structural analysis reveals the spatial arrangement of the functional groups and provides insights into the molecule's interactions with biological targets, such as the δ-opioid receptor. []
2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt) exerts its effects by binding to and activating the δ-opioid receptor. [, ] This receptor is a G protein-coupled receptor involved in various physiological processes, including pain modulation, mood regulation, and neuroprotection.
The specific molecular interactions between the compound and the δ-opioid receptor have been investigated using radioligand binding assays and functional assays. [, , , ] These studies indicate that the compound exhibits high affinity and selectivity for the δ-opioid receptor compared to other opioid receptor subtypes (μ and κ). [, ]
Upon binding to the δ-opioid receptor, 2-{4-[1-(2-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt) initiates a series of intracellular signaling events that ultimately lead to its observed effects. []
2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt) has been primarily investigated for its potential as an analgesic agent. [, ] Preclinical studies have demonstrated its analgesic efficacy in various animal models of pain. [, , , ]
Moreover, the compound serves as a valuable tool for studying the role of δ-opioid receptors in various physiological and pathological conditions. [, , , ] Researchers have used it to investigate the involvement of δ-opioid receptors in:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9